2-(4-苯甲酰-3-氰基-5-甲基-1H-吡咯-2-基)丙二腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

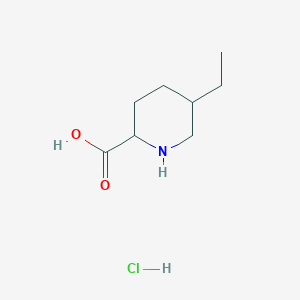

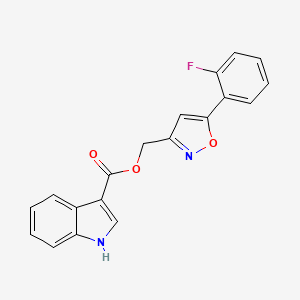

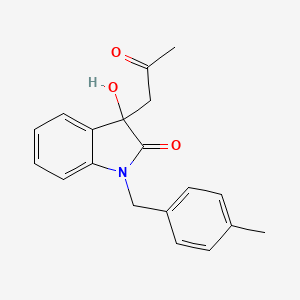

“2-(4-Benzoyl-3-cyano-5-methyl-1H-pyrrol-2-yl)malononitrile” is a chemical compound that is part of the pyrrole family . Pyrrole is a biologically active scaffold known for its diverse nature of activities . The compound is a derivative of malononitrile dimer, also known as 2-aminoprop-1-ene-1,1,3-tricarbonitrile or 2-amino-1,1,3-tricyanopropene .

Synthesis Analysis

The synthesis of this compound involves various types of reactions, such as cycloaddition, cyclocondensation, cascade/domino/tandem reactions along with multi-component reactions . It can be easily prepared by dimerization of malononitrile in the presence of bases such as sodium hydride or sodium alkoxide and acids .Molecular Structure Analysis

The molecular structure of this compound includes three CN functional groups as powerful electron acceptor groups, an amine, and an α, β-unsaturated alkene part along with a CH acid site . This makes malononitrile dimer a multi-functional reagent with great flexibility and high reactivity .Chemical Reactions Analysis

The compound has been used in the synthesis of various heterocyclic motifs, bis-heterocyclic compounds, fused heterocycle derivatives, bicyclic bridged heterocyclic scaffolds, and highly substituted carbocyclic compounds . It has also been used as a precursor reactant for rapid access to pyrimidine derivatives .科学研究应用

Organic Synthesis Precursor

This compound serves as a versatile precursor in organic synthesis. Its structure allows for multiple points of functionalization, making it a valuable starting material for synthesizing various heterocyclic compounds . For instance, it can undergo reactions to form pyridine and pyrimidine derivatives, which are crucial scaffolds in many pharmaceuticals.

Material Science

In material science, the compound’s ability to form complex structures is exploited to create novel materials with specific properties. It can be used to synthesize organic semiconductors, which are essential for developing flexible electronic devices .

Photovoltaic Applications

The nitrile groups in the compound can act as electron-withdrawing units, making it a potential candidate for use in photovoltaic materials. These materials are used to convert solar energy into electrical energy, and the compound’s structure could contribute to the efficiency of such devices .

Medicinal Chemistry

In medicinal chemistry, this compound can be modified to produce small molecule inhibitors with potential therapeutic applications. Its benzoyl and pyrrol groups are common motifs in molecules that interact with biological targets .

Dye and Pigment Industry

The compound’s conjugated system and the presence of a benzoyl group make it suitable for the development of dyes and pigments. It could be used to synthesize compounds with specific absorption properties for use in inks, paints, and textile dyes .

Analytical Chemistry

As an analytical reagent, this compound could be used in the development of new methods for detecting other substances. Its reactivity with various chemicals can be harnessed to create colorimetric or fluorometric assays .

Catalysis

The compound’s structure allows it to act as a ligand for metal catalysts. This application is crucial in catalysis, where the compound could be used to improve the efficiency and selectivity of chemical reactions .

Agrochemical Research

Finally, in agrochemical research, derivatives of this compound could be explored for their potential as novel pesticides or herbicides. The cyano and benzoyl groups could be key in interactions with biological systems in pests .

作用机制

While the specific mechanism of action for “2-(4-benzoyl-3-cyano-5-methyl-1H-pyrrol-2-yl)malononitrile” is not mentioned in the sources, it’s worth noting that malononitrile dimer has been used in the field of pharmaceutical and medicinal applications such as nootropic drugs which mimic the operation of nerve growth factor and enhance the nerves growth accompanied by tissue and cell regeneration both in isolated tissues and in vivo .

未来方向

属性

IUPAC Name |

2-(4-benzoyl-3-cyano-5-methyl-1H-pyrrol-2-yl)propanedinitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N4O/c1-10-14(16(21)11-5-3-2-4-6-11)13(9-19)15(20-10)12(7-17)8-18/h2-6,12,20H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDUPSOLWESYIRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(N1)C(C#N)C#N)C#N)C(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-benzoyl-3-cyano-5-methyl-1H-pyrrol-2-yl)propanedinitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,4-difluorophenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2865042.png)

![1-(3-chlorophenyl)-6-(2-fluorobenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2865048.png)

![N-(2,5-dimethylphenyl)-2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2865059.png)

![N-(4-acetylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2865061.png)